2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis and characterization
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a heterocyclic system of considerable pharmacological importance.[1][2] This structural motif is a key component in a variety of compounds investigated for therapeutic applications, including inhibitors of kinases such as MPS1, PI3K, and mTOR, which are critical targets in oncology.[3][4] The diverse biological activities associated with this scaffold, ranging from anticancer to anti-inflammatory properties, have fueled significant interest in the development of efficient synthetic routes to novel derivatives.[2][5]
This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a specific analogue, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one . As a Senior Application Scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. Every protocol is designed as a self-validating system, providing researchers with the tools to confidently synthesize and verify this valuable chemical entity.
Part 1: Synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
The synthesis of the target molecule is predicated on a classical and highly efficient cyclocondensation strategy. This approach involves the construction of the pyrimidinone ring onto a pre-functionalized pyridine core. The chosen starting material, 3-aminopyridine-4-carboxamide, is commercially available and possesses the requisite amino and carboxamide groups in an ortho orientation, perfectly poised for ring closure.
The overall synthetic transformation is a two-step process: an initial acylation of the amine followed by a thermally induced intramolecular cyclization and dehydration.
Causality Behind Experimental Choices
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Acylation Strategy: Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is volatile and easily removed. The use of a catalytic amount of pyridine is not strictly necessary but can accelerate the reaction by acting as a nucleophilic catalyst.
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Cyclization Conditions: The key to forming the pyrimidinone ring is the removal of a molecule of water. This intramolecular condensation requires significant thermal energy to overcome the activation barrier for the nucleophilic attack of the amide nitrogen onto the acetyl carbonyl carbon. High-boiling solvents like Dowtherm A or simply heating the neat intermediate are effective methods to achieve the necessary temperatures for this transformation. This robust, solvent-free, or high-temperature solvent approach is common in the synthesis of fused heterocyclic systems.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-Carbamoylpyridin-3-yl)acetamide (Intermediate)
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyridine-4-carboxamide (5.0 g, 36.5 mmol).
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Add acetic anhydride (25 mL) to the flask.
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Heat the mixture to reflux (approx. 140 °C) and maintain for 2 hours. The solid will gradually dissolve.
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Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
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Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration, washing with cold diethyl ether (2 x 20 mL) to remove residual acetic anhydride and acetic acid.
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Dry the white solid under vacuum to yield the intermediate, N-(4-carbamoylpyridin-3-yl)acetamide. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one (Final Product)
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Place the dried N-(4-carbamoylpyridin-3-yl)acetamide (4.0 g, 22.3 mmol) into a 50 mL round-bottom flask suitable for high-temperature reactions.
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Immerse the flask in a preheated sand bath or heating mantle set to 250-260 °C.
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Heat the solid under an inert atmosphere (e.g., nitrogen) for 30-45 minutes. The solid will melt and then re-solidify as the product forms and water is evolved.
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Allow the flask to cool to room temperature. The crude product will be a solid mass.
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Triturate the crude solid with hot ethanol (approx. 30-40 mL), breaking up any lumps.
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Cool the slurry in an ice bath and collect the purified product by vacuum filtration.
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Wash the solid with a small amount of cold ethanol and then diethyl ether.
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Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or a similar polar solvent if necessary.
Part 2: Characterization and Validation
Confirming the identity and purity of the synthesized 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a critical, self-validating step. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one.
| Analysis Technique | Parameter | Expected Result | Rationale |
| Physical Appearance | State | Off-white to pale yellow solid | Typical for this class of heterocyclic compounds. |
| Melting Point | Range | >250 °C (with decomposition) | Fused aromatic systems with hydrogen bonding capability often have high melting points. |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.5 (s, 1H, NH), 8.9 (s, 1H, H5), 8.6 (d, 1H, H7), 7.8 (d, 1H, H8), 2.5 (s, 3H, CH₃) | The NH proton is deshielded due to hydrogen bonding and the aromatic environment. Pyridine protons appear at characteristic downfield shifts. The methyl group is a sharp singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~162 (C=O), ~158 (C2), ~155 (C8a), ~150 (C7), ~145 (C5), ~118 (C4a), ~115 (C8), ~22 (CH₃) | The carbonyl (C4) and imine-like (C2) carbons are significantly downfield. Aromatic carbons appear in the 115-155 ppm range. The aliphatic methyl carbon is upfield. |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | 161 [M]⁺ | Corresponds to the molecular formula C₈H₇N₃O.[6] |
| IR Spectroscopy (ATR) | Wavenumber (cm⁻¹) | 3100-3300 (N-H stretch, broad), 1680 (C=O stretch, strong), 1610, 1580 (C=N/C=C stretch) | The broad N-H band indicates hydrogen bonding. The strong carbonyl absorption is characteristic of the pyrimidinone ring.[7] Aromatic ring stretches confirm the core structure. |
Detailed Experimental Protocols: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Use standard parameters for acquisition. The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via a direct insertion probe (for solid) or direct infusion (for solution).
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Acquire the spectrum using Electron Impact (EI) ionization to observe the molecular ion and characteristic fragmentation patterns.[8][9]
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-
Infrared (IR) Spectroscopy:
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Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
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Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
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Conclusion
This guide outlines a reliable and efficient pathway for the synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a member of a medicinally relevant class of heterocyclic compounds. The described methods, from the strategic choice of a two-step cyclocondensation reaction to the comprehensive suite of analytical techniques for structural verification, provide a complete and validated workflow. By explaining the causality behind the experimental design, this document equips researchers and drug development professionals with the practical knowledge and theoretical understanding necessary to confidently produce and characterize this and related pyridopyrimidine derivatives for further investigation.
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